molecular formula C21H15BrN4O4 B11118727 2-bromo-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-bromo-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11118727
M. Wt: 467.3 g/mol
InChI Key: ZGJFPVFXIVUJRX-YDZHTSKRSA-N
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Description

2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular structure that includes bromine, nitrophenyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-bromobenzoyl chloride with 4-aminobenzohydrazide under controlled conditions to form the intermediate product. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic medium.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of aminobenzamide derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The nitrophenyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: A simpler analog with similar bromine and benzamide groups but lacking the nitrophenyl and hydrazino groups.

    4-Nitrobenzamide: Contains the nitrophenyl group but lacks the bromine and hydrazino groups.

    N-(4-Aminophenyl)benzamide: Contains the benzamide and aminophenyl groups but lacks the bromine and nitrophenyl groups.

Uniqueness

2-BROMO-N-[4-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is unique due to its combination of bromine, nitrophenyl, and hydrazino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H15BrN4O4

Molecular Weight

467.3 g/mol

IUPAC Name

2-bromo-N-[4-[[(E)-(3-nitrophenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H15BrN4O4/c22-19-7-2-1-6-18(19)21(28)24-16-10-8-15(9-11-16)20(27)25-23-13-14-4-3-5-17(12-14)26(29)30/h1-13H,(H,24,28)(H,25,27)/b23-13+

InChI Key

ZGJFPVFXIVUJRX-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])Br

Origin of Product

United States

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